Benzene, 1-chloro-4-[[(4-methylphenyl)thio]methyl]-
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Overview
Description
Benzene, 1-chloro-4-[[(4-methylphenyl)thio]methyl]- is an organic compound with a complex structure that includes a benzene ring substituted with a chlorine atom and a thioether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-4-[[(4-methylphenyl)thio]methyl]- typically involves the reaction of 1-chloro-4-methylbenzene with a thiol derivative under specific conditions. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-sulfur bonds . The reaction conditions often include the use of a base, a solvent like toluene, and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-chloro-4-[[(4-methylphenyl)thio]methyl]- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation and Reduction: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in cross-coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions, amines, or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling: Palladium catalysts, bases, and solvents like toluene or DMF.
Major Products
Substitution: Products include substituted benzene derivatives.
Oxidation: Products include sulfoxides and sulfones.
Coupling: Products include various coupled aromatic compounds.
Scientific Research Applications
Benzene, 1-chloro-4-[[(4-methylphenyl)thio]methyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-chloro-4-[[(4-methylphenyl)thio]methyl]- involves its interaction with specific molecular targets. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile, leading to the formation of new chemical bonds . The thioether group can also participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-methylbenzene: A simpler compound with a similar structure but lacking the thioether group.
4-Chlorotoluene: Another related compound with a similar benzene ring structure.
Uniqueness
Benzene, 1-chloro-4-[[(4-methylphenyl)thio]methyl]- is unique due to the presence of both a chlorine atom and a thioether group, which confer distinct chemical properties and reactivity
Properties
CAS No. |
100716-85-6 |
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Molecular Formula |
C14H13ClS |
Molecular Weight |
248.8 g/mol |
IUPAC Name |
1-chloro-4-[(4-methylphenyl)sulfanylmethyl]benzene |
InChI |
InChI=1S/C14H13ClS/c1-11-2-8-14(9-3-11)16-10-12-4-6-13(15)7-5-12/h2-9H,10H2,1H3 |
InChI Key |
KUXLWHVGZOZRDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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